molecular formula C11H14N2O B7778596 5,5-Dimethyl-2-phenylpyrazolidin-3-one CAS No. 5454-02-4

5,5-Dimethyl-2-phenylpyrazolidin-3-one

Cat. No.: B7778596
CAS No.: 5454-02-4
M. Wt: 190.24 g/mol
InChI Key: HXIUYEXGEYYABB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is known for its unique structure, which includes a pyrazolidinone ring substituted with phenyl and dimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring. The reaction conditions usually include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5,5-Dimethyl-2-phenylpyrazolidin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenylhydantoin
  • 5,5-Dimethyl-2-phenylimidazolidin-4-one
  • 5,5-Dimethyl-2-phenylthiazolidin-4-one

Uniqueness

5,5-Dimethyl-2-phenylpyrazolidin-3-one is unique due to its specific substitution pattern on the pyrazolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-2-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-10(14)13(12-11)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIUYEXGEYYABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281846
Record name 5,5-dimethyl-2-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-02-4
Record name NSC23240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-2-PHENYL-3-PYRAZOLIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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